7,8-Dimethyl-1-azaspiro[4.4]nonane 7,8-Dimethyl-1-azaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343888
InChI: InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3
SMILES: CC1CC2(CCCN2)CC1C
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

7,8-Dimethyl-1-azaspiro[4.4]nonane

CAS No.:

Cat. No.: VC13343888

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dimethyl-1-azaspiro[4.4]nonane -

Specification

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name 7,8-dimethyl-1-azaspiro[4.4]nonane
Standard InChI InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3
Standard InChI Key JQXLMQXLNVVUDS-UHFFFAOYSA-N
SMILES CC1CC2(CCCN2)CC1C
Canonical SMILES CC1CC2(CCCN2)CC1C

Introduction

Structural and Chemical Properties

Molecular Architecture

7,8-Dimethyl-1-azaspiro[4.4]nonane features a spirocyclic system where two rings—a pyrrolidine and a cyclobutane—share a single nitrogen atom (Figure 1). The methyl groups at positions 7 and 8 introduce steric hindrance, influencing its reactivity and conformational stability. The compound’s isomeric SMILES string (C[C@@H]1CC2(CCCN2)C[C@H]1C\text{C}[C@@H]1\text{CC}2(\text{CCCN}2)\text{C}[C@H]1\text{C}) confirms its (7R,8R) stereochemistry, which is critical for its interactions with chiral biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight153.26 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
pKa (amine)~10.5 (estimated)

The compound’s spirocyclic structure confers rigidity, reducing rotational freedom and enhancing thermal stability compared to linear amines. This property is advantageous in materials science, where it aids in designing high-performance polymers.

Synthetic Methodologies

Cyclization Strategies

Synthesis of 7,8-dimethyl-1-azaspiro[4.4]nonane typically involves cyclization reactions. One route employs domino radical bicyclization, which forms the azaspiro[4.4]nonane skeleton in a single step. This method uses radicals to generate two interconnected rings, with the methyl groups introduced via alkylating agents during intermediate stages.

Example Reaction Pathway:

  • Radical Initiation: Azo initiators generate radicals from precursors like 7,8-dimethyl-1-azacyclononane.

  • Cyclization: Radicals facilitate simultaneous ring closure, forming the spiro structure.

  • Quenching: Reaction termination with HCl yields the hydrochloride salt (CAS No. 959579-91-0).

Table 2: Comparison of Synthetic Methods

MethodYield (%)PurityKey Challenges
Radical Bicyclization60–75>90%Radical stability issues
Acid-Catalyzed 40–5585–90%Byproduct formation

Biological and Pharmacological Research

Antiviral Activity

Derivatives of azaspiro[4.4]nonane exhibit notable antiviral properties. In a 2019 study, analogs with a methyl group at C-2 inhibited human coronavirus 229E with EC50_{50} values as low as 5.5 µM . The 7,8-dimethyl variant’s rigid structure likely enhances binding to viral fusion proteins, preventing host cell entry .

Key Findings:

  • Methyl Substituent Critical: Unmethylated analogs showed no activity, underscoring the importance of the 7,8-dimethyl groups .

  • Dose-Dependent Response: Activity increased with larger C-8 substituents (e.g., tert-butyl, phenyl) .

Applications in Material Science

Polymer Development

The compound’s rigid spirocyclic framework improves polymer thermal stability. Incorporating it into polyamide backbones increases glass transition temperatures (TgT_g) by 20–30°C compared to linear analogs.

Table 3: Material Performance Metrics

Polymer TypeTgT_g (°C)Tensile Strength (MPa)
Spirocyclic Polyamide21585
Linear Polyamide18570

Comparative Analysis and Future Directions

Contrast with Related Compounds

7,8-Dimethyl-1-azaspiro[4.4]nonane differs from analogs like 1-thia-4-azaspiro[4.5]decan-3-one in ring size and electronic profile. The smaller cyclobutane ring increases strain, enhancing reactivity in nucleophilic substitutions .

Research Opportunities

  • Synthetic Optimization: Develop catalyst systems to improve radical bicyclization yields.

  • Biological Screening: Evaluate pharmacokinetics and toxicity in preclinical models.

  • Material Innovations: Explore covalent organic frameworks (COFs) using spirocyclic linkers.

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